potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C7H8N2O3K. It is a potassium salt of 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid. This compound is known for its unique structure, which includes a cyclobutyl group attached to an oxadiazole ring. The compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutyl hydrazine with ethyl oxalyl chloride to form the corresponding hydrazide. This intermediate is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride to yield 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid. Finally, the acid is neutralized with potassium hydroxide to form the potassium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the hydrazide intermediate, cyclization to form the oxadiazole ring, and neutralization with potassium hydroxide. Reaction conditions are optimized for yield and purity, and the product is typically purified by recrystallization .
Chemical Reactions Analysis
Types of Reactions
Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the formation of new salts or complexes .
Scientific Research Applications
Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate: Similar structure but with a methyl group instead of a cyclobutyl group.
Potassium 5-phenyl-1,3,4-oxadiazole-2-carboxylate: Contains a phenyl group instead of a cyclobutyl group.
Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate: Features an ethyl group in place of the cyclobutyl group.
Uniqueness
Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
2613383-69-8 |
---|---|
Molecular Formula |
C7H7KN2O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.